molecular formula C12H9ClINO2 B071872 Ethyl 4-chloro-8-iodoquinoline-3-carboxylate CAS No. 193975-33-6

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Cat. No.: B071872
CAS No.: 193975-33-6
M. Wt: 361.56 g/mol
InChI Key: JVNZFPUXWUBKAW-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNZFPUXWUBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472947
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193975-33-6
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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